molecular formula C11H16 B159860 Benzene, 1-methyl-3-(1-methylpropyl)- CAS No. 1772-10-7

Benzene, 1-methyl-3-(1-methylpropyl)-

Cat. No.: B159860
CAS No.: 1772-10-7
M. Wt: 148.24 g/mol
InChI Key: RMNILBOMCXQZFC-UHFFFAOYSA-N
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Description

. It is a derivative of benzene, where a methyl group and a sec-butyl group are attached to the benzene ring. This compound is part of the alkylbenzene family, which is known for its various industrial and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-methyl-3-(1-methylpropyl)- can be achieved through Friedel-Crafts alkylation. This method involves the reaction of benzene with 1-chloro-3-methylpropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

C6H6+CH3CH2CH(CH3)ClAlCl3C6H5CH2CH(CH3)CH3+HCl\text{C}_6\text{H}_6 + \text{CH}_3\text{CH}_2\text{CH}(\text{CH}_3)\text{Cl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_5\text{CH}_2\text{CH}(\text{CH}_3)\text{CH}_3 + \text{HCl} C6​H6​+CH3​CH2​CH(CH3​)ClAlCl3​​C6​H5​CH2​CH(CH3​)CH3​+HCl

Industrial Production Methods

Industrial production of Benzene, 1-methyl-3-(1-methylpropyl)- typically involves large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to maximize yield and minimize by-products. The process is carried out in a continuous flow reactor to ensure consistent product quality and efficient use of resources.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-methyl-3-(1-methylpropyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Hydrogenation can reduce the aromatic ring to form cyclohexane derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like FeCl3.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of halogenated benzene derivatives.

Scientific Research Applications

Benzene, 1-methyl-3-(1-methylpropyl)- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a model compound in pharmacological studies.

    Industry: Utilized in the production of specialty chemicals, solvents, and as an intermediate in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of Benzene, 1-methyl-3-(1-methylpropyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can affect various biochemical pathways and physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-methyl-3-propyl-: Similar structure but with a propyl group instead of a sec-butyl group.

    Benzene, (1-methylpropyl)-:

    Benzene, (1-methyl-1-propenyl)-: Contains a propenyl group instead of a sec-butyl group.

Uniqueness

Benzene, 1-methyl-3-(1-methylpropyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and in industrial processes.

Properties

IUPAC Name

1-butan-2-yl-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16/c1-4-10(3)11-7-5-6-9(2)8-11/h5-8,10H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNILBOMCXQZFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90938909
Record name 1-(Butan-2-yl)-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90938909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1772-10-7
Record name 1-Methyl-3-(1-methylpropyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1772-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-methyl-3-(1-methylpropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001772107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Butan-2-yl)-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90938909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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